3-(3,4-Dimethoxyphenyl)phenol chemical structure and properties
3-(3,4-Dimethoxyphenyl)phenol chemical structure and properties
An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)phenol: Structure, Properties, Synthesis, and Potential Applications
Introduction
In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its unique conformational properties and electronic characteristics make it a privileged structure in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of a specific biphenyl derivative, 3-(3,4-Dimethoxyphenyl)phenol, also known by its systematic IUPAC name, 3',4'-dimethoxy-[1,1'-biphenyl]-3-ol. While this specific isomer is not extensively documented in mainstream chemical literature, its structural motifs—a phenol and a 3,4-dimethoxyphenyl group—are present in a vast array of biologically active natural products and synthetic compounds.
This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the predicted chemical and physical properties of this molecule. We will explore its structure, propose a robust synthetic strategy, and detail the expected spectroscopic signatures for its characterization. Furthermore, by examining the well-documented biological activities of related dimethoxybenzene and phenolic compounds, we will extrapolate the potential applications and areas of interest for 3-(3,4-Dimethoxyphenyl)phenol in drug discovery and development.
Chemical Structure and Nomenclature
The fundamental structure of 3-(3,4-Dimethoxyphenyl)phenol is a biphenyl system, which consists of two interconnected phenyl rings. One ring is substituted with a hydroxyl group, classifying it as a phenol, while the other ring bears two methoxy groups.
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Systematic IUPAC Name: 3',4'-dimethoxy-[1,1'-biphenyl]-3-ol
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Molecular Formula: C₁₄H₁₄O₃
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Molecular Weight: 230.26 g/mol
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CAS Number: A specific CAS number for this isomer is not readily found in major chemical databases, underscoring its novelty.
The numbering of the biphenyl core follows IUPAC conventions, with the phenyl ring bearing the principal functional group (the hydroxyl group of the phenol) designated as the primary ring. The point of attachment to the second ring is at position 3. The second ring is numbered with primes, with the methoxy groups located at the 3' and 4' positions.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)anisole
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-methoxyphenylboronic acid (1.0 eq), 4-bromo-1,2-dimethoxybenzene (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent and Base Addition: Add a 3:1 mixture of toluene and water, followed by sodium carbonate (2.0 eq).
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Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(3,4-dimethoxyphenyl)anisole.
Step 2: Demethylation to 3-(3,4-Dimethoxyphenyl)phenol
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Reaction Setup: Dissolve the purified 3-(3,4-dimethoxyphenyl)anisole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere and cool to 0 °C in an ice bath.
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Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2 eq) dropwise.
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Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water. Extract the product with ethyl acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product, 3-(3,4-Dimethoxyphenyl)phenol.
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized 3-(3,4-Dimethoxyphenyl)phenol would be confirmed using a suite of spectroscopic techniques.
| Technique | Predicted Spectroscopic Data |
| ¹H NMR | Phenolic Ring: Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm. The phenolic -OH proton will be a broad singlet, δ ~5.0-6.0 ppm (can be exchanged with D₂O). Dimethoxyphenyl Ring: Aromatic protons will appear as a set of doublets and a singlet in the range of δ 6.8-7.2 ppm. The two methoxy groups (-OCH₃) will each give a sharp singlet at approximately δ 3.8-4.0 ppm. |
| ¹³C NMR | Aromatic Carbons: A total of 12 distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-3) will be downfield shifted. Methoxy Carbons: Two signals for the methoxy carbons will appear around δ 55-60 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 230. Key Fragments: Loss of a methyl group (-CH₃) to give a fragment at m/z = 215. Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 199. Cleavage of the biphenyl bond can lead to fragments corresponding to the individual rings. |
| FT-IR (KBr) | O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the phenolic hydroxyl group. C-O Stretch: Strong bands around 1200-1250 cm⁻¹ for the aryl-O stretch of the phenol and methoxy groups. Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹. Aromatic C=C Stretch: Several sharp absorptions in the 1450-1600 cm⁻¹ region. |
Potential Biological Activities and Applications in Drug Discovery
While direct biological data for 3-(3,4-Dimethoxyphenyl)phenol is scarce, the structural components suggest several promising avenues for investigation.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-established antioxidants due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species. Furthermore, many natural and synthetic compounds containing the 3,4-dimethoxyphenyl moiety exhibit significant anti-inflammatory and antioxidant activities. [1]It is therefore highly probable that 3-(3,4-Dimethoxyphenyl)phenol would possess these properties.
Tyrosinase Inhibition and Dermatological Applications
The 3,4-dimethoxyphenyl structure is found in compounds that are known to modulate melanogenesis. [2]Some derivatives act as tyrosinase inhibitors, an enzyme crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders or as skin-lightening agents in cosmetics.
Scaffold for Novel Therapeutics
The biphenyl motif is a key structural element in numerous approved drugs. Its ability to adopt a twisted conformation allows it to interact with a variety of biological targets. The combination of a phenolic hydroxyl group (a key hydrogen bond donor/acceptor) and the dimethoxyphenyl group (which can engage in various non-covalent interactions) makes 3-(3,4-Dimethoxyphenyl)phenol an attractive starting point for the design of new inhibitors for enzymes such as kinases, proteases, or for nuclear hormone receptors. The concept of bioisosterism, where the phenol group is replaced by other hydrogen-bonding moieties, could be explored to optimize pharmacokinetic properties. [3][4]
Safety and Handling
Based on related phenolic and biphenyl compounds, 3-(3,4-Dimethoxyphenyl)phenol should be handled with appropriate care in a laboratory setting. It is predicted to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(3,4-Dimethoxyphenyl)phenol represents an intriguing, yet underexplored, molecule with significant potential. Its synthesis is readily achievable through established methodologies like the Suzuki-Miyaura coupling. While experimental data is limited, a thorough understanding of its structural components allows for reliable prediction of its physicochemical and spectroscopic properties. The presence of both a phenolic hydroxyl group and a 3,4-dimethoxyphenyl moiety—both of which are prevalent in numerous biologically active compounds—strongly suggests that this molecule could serve as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of antioxidant, anti-inflammatory, and dermatological research. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential.
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